molecular formula C14H11FN2O B2375375 (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2177060-40-9

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B2375375
CAS No.: 2177060-40-9
M. Wt: 242.253
InChI Key: HXYKSUAFBPQVKF-UHFFFAOYSA-N
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Description

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves the formation of the pyrrolo[3,4-b]pyridine core followed by the introduction of the 4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative, the cyclization can be achieved using reagents such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a different ring fusion but similar pharmacological properties.

Uniqueness

(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-12-5-3-10(4-6-12)14(18)17-8-11-2-1-7-16-13(11)9-17/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYKSUAFBPQVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC=C(C=C3)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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